molecular formula C9H7FN2O B12965622 8-Fluoro-1-methylquinoxalin-2(1H)-one

8-Fluoro-1-methylquinoxalin-2(1H)-one

Cat. No.: B12965622
M. Wt: 178.16 g/mol
InChI Key: NYPPEROOQRCZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-1-methylquinoxalin-2(1H)-one is a fluorinated quinoxalinone derivative characterized by a fluorine atom at the 8-position and a methyl group at the 1-position of the bicyclic quinoxaline scaffold. Quinoxalinones are nitrogen-containing heterocycles with demonstrated pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The introduction of fluorine enhances lipophilicity and metabolic stability, while the methyl group at the 1-position may influence steric and electronic properties, affecting binding interactions and solubility .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

8-fluoro-1-methylquinoxalin-2-one

InChI

InChI=1S/C9H7FN2O/c1-12-8(13)5-11-7-4-2-3-6(10)9(7)12/h2-5H,1H3

InChI Key

NYPPEROOQRCZLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=NC2=C1C(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1-methylquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 8-fluoroquinoxaline-2(1H)-one.

    Methylation: The 8-fluoroquinoxaline-2(1H)-one is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of 8-Fluoro-1-methylquinoxalin-2(1H)-one may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 8th position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes.

    Pathways: It may inhibit key pathways such as the DNA synthesis pathway in cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include variations in fluorine and alkyl/functional group positions (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Features
8-Fluoro-1-methylquinoxalin-2(1H)-one Not reported C₉H₇FN₂O 8-F, 1-Me 178.16 Fluorine enhances bioavailability ; methyl improves stability.
3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one Not reported C₁₀H₈F₂N₂O 3-CF₂H, 1-Me 218.18 Difluoromethyl group increases lipophilicity; synthesized via photochemical methods .
7-Fluoro-8-methylquinoxalin-2(1H)-one 952587-06-3 C₉H₇FN₂O 7-F, 8-Me 178.16 Positional isomer; altered electronic distribution .
8-Fluoro-7-methylquinolin-2(1H)-one 1161829-65-7 C₁₀H₈FNO 8-F, 7-Me (quinoline scaffold) 177.18 Quinoline vs. quinoxaline core; distinct pharmacological profiles .
3-Methyl-1-propargylquinoxalin-2(1H)-one Not reported C₁₂H₁₀N₂O 3-Me, 1-propargyl 198.22 Propargyl group enables click chemistry modifications .

Crystallographic and Physicochemical Insights

  • 8-Fluoro-1-methylquinoxalin-2(1H)-one: Predicted planar structure based on analogs like 1-methyl-3-phenylquinoxalin-2(1H)-one, which shows a planar fused-ring system with minor deviations .
  • 3-Methyl-1-propargylquinoxalin-2(1H)-one: Single-crystal X-ray studies confirm planarity (r.m.s. deviation: 0.012–0.015 Å), critical for π-π stacking in protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.